molecular formula C7H6F2O B151958 (Difluoromethoxy)benzene CAS No. 458-92-4

(Difluoromethoxy)benzene

Cat. No. B151958
CAS RN: 458-92-4
M. Wt: 144.12 g/mol
InChI Key: LMVBQQAXGZVBFH-UHFFFAOYSA-N
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Description

(Difluoromethoxy)benzene is a chemical compound that is part of the aryl difluoromethyl ether family. It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzene ring. This functional group is of interest due to its chemical stability and potential for creating diverse chemical structures and reactions.

Synthesis Analysis

The synthesis of compounds related to (difluoromethoxy)benzene can involve various methods. For instance, the synthesis of dibenzo[g,p]chrysenes, which are structurally more complex than (difluoromethoxy)benzene, can be achieved through a domino Friedel-Crafts-type cyclization of 1,1-difluoroethenes bearing two biaryl groups . Additionally, the synthesis of aryl difluoromethyl ethers, which are closely related to (difluoromethoxy)benzene, can be performed using difluorocarbene generated from the hydrolysis of chlorodifluoromethane .

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to (difluoromethoxy)benzene have been studied using techniques such as gas electron diffraction and quantum chemical calculations. For example, 4-fluoro(trifluoromethoxy)benzene has been investigated, revealing a perpendicular conformation of the C-O-C plane relative to the benzene ring . This suggests that (difluoromethoxy)benzene may also exhibit interesting conformational properties due to the presence of the difluoromethoxy group.

Chemical Reactions Analysis

Chemical reactions involving (difluoromethoxy)benzene derivatives can be quite diverse. The electrochemical fluorination of trifluoromethyl-substituted benzenes, which are structurally related to (difluoromethoxy)benzene, leads to the formation of perfluorocyclohexane derivatives . Visible-light-induced difluoroalkylation is another example of a reaction that can be applied to compounds with a vinyl group attached to a benzene ring, potentially applicable to (difluoromethoxy)benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (difluoromethoxy)benzene derivatives can be influenced by the presence of the difluoromethoxy group. For instance, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit violet fluorescence in the solid state, indicating that the difluoromethoxy group can affect the photophysical properties of the compound . The stability of the difluoro substituents is also a point of discussion, as it can be compared with the analogous trifluoro substituents, which are known for their high chemical stability .

Scientific Research Applications

  • Ionic Liquid-Benzene Mixtures :

    • A study investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene using neutron diffraction. It was found that the presence of benzene significantly alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).
  • Frustrated Lewis Pair Chemistry :

    • Research on fluoroborate salts as precatalysts for the C-H borylation of heteroarenes demonstrated that the stability of organotrifluoroborate groups can protect Lewis acidic moieties of frustrated Lewis pair catalysts. This finding has implications in catalysis and molecular activation (Légaré et al., 2016).
  • Electron Attachment to Halocarbon-Derivatives of Nitro-Benzene :

    • A dissociative electron attachment study to halocarbon-derivatives of nitro-benzene, including 1-nitro-3(1122-tetrafluoroethoxy)-benzene, was conducted. This research provides insights into the interactions of electrons with these molecules, revealing efficient capture of thermal electrons (Wnorowska et al., 2014).
  • Measuring Benzene in Ambient Air :

    • An overview of methods for measuring atmospheric benzene highlighted the importance of monitoring benzene levels due to its carcinogenic nature. This research is significant for environmental monitoring and policy formulation (Skov et al., 2001).
  • Photophysical Properties of Fluorinated Benzene Compounds :

    • A study on the effect of perfluorination on photophysical properties synthesized two fluorinated benzene compounds and explored their structures and fluorescence. This research contributes to the understanding of the impact of fluorination on molecular properties (Krebs & Spanggaard, 2002).
  • Nonlinear Conductance of Di-thiol Benzene :

    • Research on electron transport in molecules focused on di-thiol–benzene coupled to Au(111) surfaces, providing insights into the theoretical conductance of molecules in nanotechnology applications (Stokbro et al., 2003).
  • Polymer Membranes for Benzene Vapor and Water Vapor :

    • A study on the permeability, diffusivity, and solubility of benzene and water vapors in silicon- or fluorine-containing polymer membranes has applications in materials science and environmental engineering (Sato et al., 2010).

Safety And Hazards

“(Difluoromethoxy)benzene” should be handled with care to avoid dust formation. It is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is advised . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

difluoromethoxybenzene
Source PubChem
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InChI

InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVBQQAXGZVBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196623
Record name alpha,alpha-Difluoroanisole
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(Difluoromethoxy)benzene

CAS RN

458-92-4
Record name (Difluoromethoxy)benzene
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Record name alpha,alpha-Difluoroanisole
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Record name 458-92-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
CS Thomoson, WR Dolbier Jr - The Journal of Organic Chemistry, 2013 - ACS Publications
Fluoroform, CHF 3 , a non-ozone-depleting, nontoxic, and inexpensive gas can be used as a difluorocarbene source in a process for the conversion of phenols and thiophenols to their …
Number of citations: 137 pubs.acs.org
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
HRW Ansink, H Cerfontain - Recueil des Travaux Chimiques …, 1992 - Wiley Online Library
The reactions of phenyl acetate (2), (trifluoromethoxy)benzene (3), (difluoromethoxy)‐benzene (4), 4‐(trifluoromethoxy)phenol (5), 4‐(trifluoromethoxy)phenyl methanesulfonate (6), 4‐(…
Number of citations: 12 onlinelibrary.wiley.com
S Stavber, Z Koren, M Zupan - Synlett, 1994 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 20 www.thieme-connect.com
K Łaniewski, M Vågerö, E Forsberg, T Forngren… - … of Chromatography A, 2004 - Elsevier
The complementary use of gas chromatography–mass spectrometry (GC–MS), gas chromatography–atomic emission detection (GC–AED) and nuclear magnetic resonance (NMR) …
Number of citations: 23 www.sciencedirect.com
BR Langlois - Tetrahedron letters, 1991 - Elsevier
Phenol reacts only at the oxygen site when opposed to chloroform in the presence of potassium fluoride and sulfolane. (Difluoromethoxy) benzene and phenyl ortho- formate are formed…
Number of citations: 36 www.sciencedirect.com
WR Dolbier Jr, F Wang, X Tang, CS Thomoson… - Journal of Fluorine …, 2014 - Elsevier
Difluoromethyl ethers are prepared from phenols in three steps via their respective formate ester derivatives. The formates are first converted to dichloromethyl ethers by treatment with …
Number of citations: 29 www.sciencedirect.com
BR Langlois - Journal of fluorine chemistry, 1988 - Elsevier
A new solid-liquid phase-transfer technique has been used to synthesize aryl difluoromethyl ethers and thioethers. Phenols (or thiophenols) and chlorodifluoromethane, dissolved in a …
Number of citations: 90 www.sciencedirect.com
QY Chen, SW Wu - Journal of fluorine chemistry, 1989 - Elsevier
In the presence of catalytic amounts of sodium sulfate or cuprous iodide, a variety of alkyl and aryl difluoromethyl ethers were synthesized in moderate yields by the reaction of the …
Number of citations: 87 www.sciencedirect.com
B Manteau, S Pazenok, JP Vors, FR Leroux - Journal of Fluorine Chemistry, 2010 - Elsevier
… Benzaldehyde and ring non-activated derivatives could be converted with XeF 2 in the presence of excess of HF into the corresponding difluoromethoxy benzene derivatives via …
Number of citations: 357 www.sciencedirect.com

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